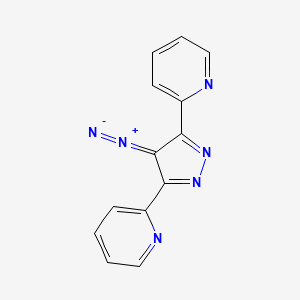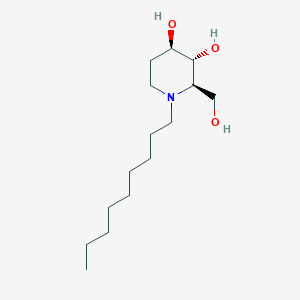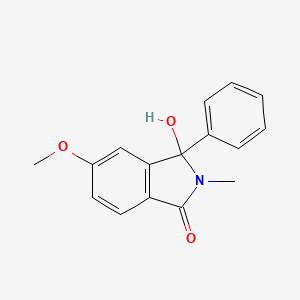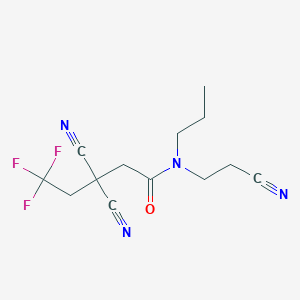![molecular formula C34H34O4 B14182571 Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione CAS No. 926896-66-4](/img/structure/B14182571.png)
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione is an organic compound with the molecular formula C22H26O2. It is also known as 4,4’-di-tert-butylbenzil. This compound is characterized by the presence of two tert-butylphenoxy groups attached to an ethanedione core. It is a crystalline solid with a melting point of approximately 104.0-104.5°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione typically involves the reaction of 4-tert-butylphenol with benzil under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanedione core to ethylene glycol derivatives.
Substitution: The phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethylene glycol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-di-tert-butylbenzil: A closely related compound with similar structural features.
1,2-bis(4-tert-butylphenyl)ethane-1,2-dione: Another similar compound with slight variations in the substituents.
Uniqueness
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione is unique due to its specific combination of tert-butylphenoxy groups and ethanedione core, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
926896-66-4 |
|---|---|
Fórmula molecular |
C34H34O4 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
1,2-bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C34H34O4/c1-33(2,3)25-11-19-29(20-12-25)37-27-15-7-23(8-16-27)31(35)32(36)24-9-17-28(18-10-24)38-30-21-13-26(14-22-30)34(4,5)6/h7-22H,1-6H3 |
Clave InChI |
LYWRHBPTVKILSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


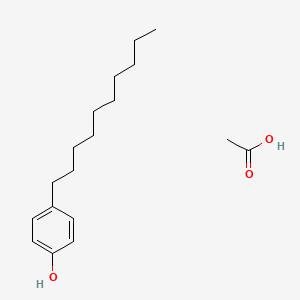
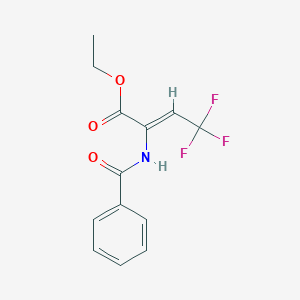
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
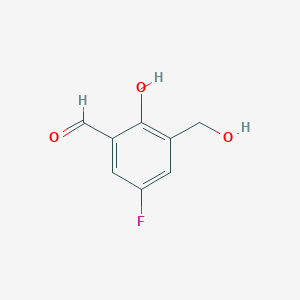
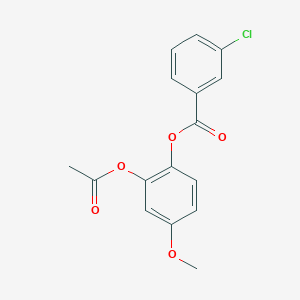
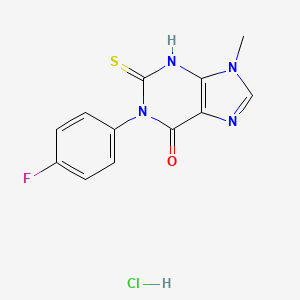
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
